molecular formula C9H8BrNO B13622984 3-Bromo-7-methoxy-1H-indole

3-Bromo-7-methoxy-1H-indole

Cat. No.: B13622984
M. Wt: 226.07 g/mol
InChI Key: ITADYFVSMURJNL-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1H-indole is a brominated indole derivative designed for research and development as a key synthetic intermediate. This compound provides researchers with a versatile scaffold for constructing more complex molecules, particularly in medicinal chemistry. The indole structure is a privileged scaffold in drug discovery and is present in a wide range of biologically active compounds and natural products . Indole derivatives are frequently investigated for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Specifically, 3-bromo-substituted indole analogs have been identified as core structures in novel compounds demonstrating antibacterial activity against resistant strains of Staphylococcus aureus . The bromine atom at the 3-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research and development applications only by technically qualified personnel. It is explicitly not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or cosmetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITADYFVSMURJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 7 Methoxy 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Strategies for the 7-Methoxy-1H-indole Core

The construction of the 7-methoxy-1H-indole nucleus is the primary step towards the target compound. Several classical indole syntheses can be adapted for this purpose, each with its own set of advantages and limitations. These methods typically involve the formation of the pyrrole (B145914) ring fused to a pre-functionalized benzene (B151609) ring.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govrsc.orgpsu.edursc.orgnih.gov For the synthesis of 7-methoxy-1H-indole, this would involve the condensation of (2-methoxyphenyl)hydrazine (B95994) with a suitable carbonyl compound, followed by acid-catalyzed cyclization.

One notable adaptation involves the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone. nih.gov While this reaction can yield the desired ethyl 7-methoxyindole-2-carboxylate, it has been observed that under certain conditions, such as with HCl in ethanol, an abnormal product, ethyl 6-chloroindole-2-carboxylate, can be formed as the major product. nih.gov This highlights the importance of carefully selecting the acid catalyst and reaction conditions to favor the desired cyclization pathway. The resulting indole-2-carboxylate (B1230498) can then be decarboxylated to afford 7-methoxy-1H-indole.

A multi-step synthesis starting from 4-amino-3-methoxybenzoic acid has also been reported, which ultimately constructs the indole ring system, providing a route to 7-methoxy-1H-indole. chemicalbook.com Mechanochemical approaches to the Fischer indole synthesis have also been developed, offering an eco-friendlier alternative by using a melt of tartaric acid and dimethylurea as both the solvent and catalyst. rsc.orgchim.it

PrecursorReagents and ConditionsProductYieldReference
Ethyl pyruvate 2-methoxyphenylhydrazoneHCl/EtOHEthyl 7-methoxyindole-2-carboxylate (minor) and Ethyl 6-chloroindole-2-carboxylate (major)Not specified nih.gov
4-Amino-3-methoxybenzoic acidMulti-step synthesis involving SOCl₂, bis(pyridine)iodonium(I) tetrafluoroborate, Pd(PPh₃)₂Cl₂-CuI, CuI, KOH, Cu₂O7-Methoxy-1H-indole65% (final step) chemicalbook.com

Bischler–Möhlau Indole Synthesis Variations

The Bischler–Möhlau indole synthesis provides a route to 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). nih.govnih.govwikipedia.orgrsc.org While this method traditionally yields 2-aryl indoles, modifications can be envisioned to construct the 7-methoxy-1H-indole core. A key challenge with the Bischler-Möhlau synthesis is its often harsh reaction conditions and the potential for unpredictable regioselectivity. nih.govwikipedia.org

For the synthesis of a methoxy-substituted indole, a variation could involve the reaction of a suitably substituted α-bromo ketone with 2-methoxyaniline. However, the regioselectivity of the cyclization can be complex, potentially leading to a mixture of indole isomers. nih.govrsc.orgrsc.org The reaction mechanism is intricate and can proceed through different pathways, influencing the final product distribution. nih.gov Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve yields and control selectivity. wikipedia.org A modified Bischler synthesis involving a carbenoid N-H insertion has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, showcasing the adaptability of this classical reaction. chim.it

Precursor 1Precursor 2ConditionsProductYieldReference
1-(4-fluorophenyl)-2-sulfonylphenyl ethanone (B97240) (brominated)p-AnisidineEtOH, 170 °C (pressure)2-[4-(methylsulfonyl)phenyl]-3-(4-fluorophenyl)-5-methoxy-1H-indole37% rsc.orgrsc.org
Substituted bromoacetophenone3-MethoxyanilineN,N-dimethyl aniline2-Aryl substituted indoleNot specified nih.gov

Hemetsberger Indole Synthesis Approaches

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. hud.ac.ukunca.edursc.orgresearchgate.net This method is particularly useful for preparing indoles with specific substitution patterns that may be difficult to achieve through other classical routes. The synthesis of 7-methoxy-1H-indole-2-carboxylate can be achieved through this methodology, which can then be decarboxylated to the desired precursor.

The process typically starts with the Knoevenagel condensation of an appropriately substituted benzaldehyde (B42025) (in this case, 2-methoxybenzaldehyde) with methyl 2-azidoacetate. rsc.org The resulting methyl-2-azidocinnamate is then subjected to thermolysis, often in a high-boiling solvent like xylene, to induce cyclization and formation of the indole ring. rsc.org This method has been successfully employed for the synthesis of various methoxy-substituted indoles, including 5,6,7-trimethoxyindoles. unca.edu

PrecursorReagents and ConditionsProductYieldReference
2-Methoxybenzaldehyde and methyl 2-azidoacetatei) Base (e.g., NaOEt), ii) Thermolysis in xyleneMethyl 7-methoxy-1H-indole-2-carboxylateGood rsc.org
3,4,5-TrimethoxybenzaldehydeHemetsberger-Knittel methodologyMethyl 5,6,7-trimethoxy-1H-indole-2-carboxylateNot specified unca.edu

Regioselective Bromination at the C3 Position

Once the 7-methoxy-1H-indole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The indole nucleus is electron-rich, and the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack. However, controlling the selectivity to avoid bromination at other positions, particularly the electron-rich benzene ring, requires careful selection of reagents and reaction conditions.

Direct Bromination Reagents and Conditions

Direct bromination of 7-methoxy-1H-indole can be achieved using various electrophilic brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its mild nature and ease of handling. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), often at low temperatures to control the reaction rate and improve selectivity. Other brominating agents like bromine (Br₂) can also be used, but they are generally more reactive and may lead to over-bromination or side reactions if not carefully controlled. researchgate.net The use of copper(II) bromide has also been reported for the regioselective C3-bromination of azaindoles, suggesting its potential applicability to substituted indoles as well. researchgate.net

N-Protection Strategies for C3-Bromination Selectivity

To enhance the regioselectivity of the bromination at the C3 position and prevent side reactions at the indole nitrogen or other positions on the benzene ring, the indole nitrogen is often protected with a suitable protecting group. researchgate.net The choice of the protecting group is crucial as it can influence the electronic properties of the indole ring and direct the electrophilic attack.

Commonly used protecting groups include the tert-butoxycarbonyl (Boc) group. N-Boc-7-methoxyindole can be prepared and then subjected to bromination. The bulky Boc group can sterically hinder attack at the nitrogen and electronically modulate the reactivity of the indole ring. However, the Boc group deactivates the indole ring, which may necessitate the use of stronger brominating agents or harsher reaction conditions. Another protecting group that has been employed to direct bromination is the phenylsulfonyl group, which has been shown to offer added regioselectivity in the bromination of methoxy-activated indoles. chim.it After the bromination step, the protecting group can be removed under appropriate conditions to yield the desired 3-bromo-7-methoxy-1H-indole.

N-Protected IndoleBrominating AgentConditionsProductReference
N-Boc-indoleN-Bromosuccinimide (NBS)Dichloromethane or acetic acid, 0–25°CN-Boc-5-bromoindole (analogous)
N-Phenylsulfonyl-methoxyindoleN-Bromosuccinimide/SilicaCH₂Cl₂N-Phenylsulfonyl-bromo-methoxyindole chim.it
Dimethylcarbamoyl-protected indoleBromine in CCl₄Room temperature6-Bromoindole derivative researchgate.net

Synthesis of 7-Methoxy-1H-indole via Aniline Precursors

The precursor, 7-methoxy-1H-indole, is commonly synthesized from appropriately substituted aniline derivatives through various classical indole synthesis reactions. chim.it

Strategies for Introducing the Methoxy (B1213986) Group

The synthesis of 7-methoxy-1H-indole typically begins with an aniline precursor already containing a methoxy group at the correct position. The key starting material is often 2-methoxyaniline or a derivative thereof. General strategies for synthesizing such precursors include:

Nucleophilic Aromatic Substitution: A methoxy group can be introduced by reacting a suitable precursor, such as 2-chloro-6-nitroaniline (B1581787) or 2,6-dinitroaniline, with sodium methoxide (B1231860). The strong electron-withdrawing nature of the nitro groups facilitates the displacement of the chloro or nitro substituent by the methoxide nucleophile.

Methylation of a Phenol: If the corresponding aminophenol (e.g., 2-amino-6-hydroxytoluene) is available, the hydroxyl group can be methylated to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Starting from a Methoxy-Substituted Aromatic: Often, the most direct route is to start from a commercially available compound that already possesses the required methoxy-substituted benzene ring, such as 2-methoxyaniline or 2-methoxy-nitrobenzene, which can then be converted to the necessary aniline precursor.

Cyclization Reactions for the 1H-Indole Ring Formation

Several established methods are employed to construct the indole ring from aniline precursors.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis. nih.govambeed.comrsc.org It involves the acid-catalyzed thermal cyclization of a phenylhydrazone. For 7-methoxy-1H-indole, the synthesis would start with 2-methoxyphenylhydrazine, which is condensed with an aldehyde or ketone (like pyruvic acid or an equivalent) to form the corresponding hydrazone. Heating this hydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or trifluoroacetic acid) induces a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the indole ring. nih.gov However, studies have shown that the Fischer synthesis with 2-methoxyphenylhydrazones can sometimes lead to abnormal products due to cyclization occurring at the methoxy-substituted position. nih.gov

Leimgruber-Batcho Indole Synthesis: This method is a versatile and high-yielding alternative to the Fischer synthesis, particularly for indoles with specific substitution patterns. wikipedia.orgclockss.org The synthesis starts with an o-nitrotoluene derivative, in this case, 2-methoxy-6-nitrotoluene. This starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. Subsequent reduction of the nitro group (e.g., using Raney nickel and hydrazine, or palladium on carbon with hydrogen) leads to a spontaneous reductive cyclization to form the indole ring with the elimination of dimethylamine. wikipedia.orgpsu.edu

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgnih.gov For the synthesis of a 7-methoxyindole (B1360046) derivative, one could envision reacting 2-methoxyaniline with an appropriate α-bromo-ketone. The reaction proceeds through the formation of an α-arylamino-ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the indole. nih.govresearchgate.net This method is particularly useful for synthesizing 2-arylindoles.

Table 2: Comparison of Indole Cyclization Methodologies

Synthesis MethodStarting Precursor (for 7-methoxy-1H-indole)Key StepsAdvantagesDisadvantages
Fischer Indole Synthesis 2-Methoxyphenylhydrazine + Carbonyl compoundHydrazone formation, nih.govnih.gov-sigmatropic rearrangement, cyclization, NH₃ elimination.Well-established, versatile for various substitutions.Harsh conditions (heat, strong acid), potential for abnormal byproducts with methoxy groups. nih.gov
Leimgruber-Batcho Synthesis 2-Methoxy-6-nitrotolueneEnamine formation, reductive cyclization.High yields, mild conditions, avoids strong acids. wikipedia.orgStarting materials can be less accessible.
Bischler-Möhlau Synthesis 2-Methoxyaniline + α-Halo-ketoneα-Anilino ketone formation, acid-catalyzed cyclization.Good for 2-substituted indoles.Requires excess aniline, harsh conditions. wikipedia.org

Advanced Synthetic Routes

Modern organic synthesis has introduced more sophisticated methods for constructing the indole scaffold, often offering greater efficiency and milder reaction conditions.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including indoles.

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction is a prominent example. wikipedia.orgub.edu The synthesis involves the reaction of an o-haloaniline with a disubstituted alkyne. To synthesize 7-methoxy-1H-indole, one would use N-protected 2-iodo-3-methoxyaniline (B1590050) as the starting material. The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, coordination and insertion of the alkyne, and subsequent intramolecular C-N bond formation to construct the indole ring, followed by reductive elimination to regenerate the catalyst. wikipedia.orgnih.gov This method allows for the convergent assembly of highly substituted indoles.

Table 3: Example of Transition Metal-Catalyzed Indole Synthesis

Reaction NameCatalystStarting MaterialsKey Features
Larock Indole Synthesis Pd(OAc)₂, PPh₃N-protected 2-iodo-3-methoxyaniline, AlkyneConvergent, good for polysubstituted indoles, high regioselectivity. wikipedia.orgub.edu

Photochemical Synthesis Pathways

Visible-light photoredox catalysis has emerged as a green and powerful strategy for organic synthesis, enabling reactions under very mild conditions.

The synthesis of indoles can be achieved through photochemical methods, often involving radical-mediated processes. For instance, a photoredox-catalyzed radical cascade reaction can be designed to construct the indole ring. acs.org A typical approach might involve the generation of a nitrogen-centered radical from a suitable aniline derivative precursor using a photocatalyst (like an iridium or ruthenium complex) under visible light irradiation. acs.org This radical can then undergo an intramolecular cyclization onto a tethered alkene or alkyne, followed by an oxidation step to form the aromatic indole ring. escholarship.orgnih.gov Another strategy involves a combined palladium- and photoredox-catalyzed C-H olefination of an aromatic enamine to construct the indole ring. nih.gov These methods offer the advantage of proceeding at room temperature and often exhibit high functional group tolerance.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and sustainable methodology in organic chemistry, offering an alternative to conventional synthetic routes that often rely on stoichiometric and potentially hazardous reagents. By employing electricity as a "reagent," these methods can facilitate a wide range of transformations, including the construction and functionalization of heterocyclic compounds like indoles. This section explores the application of electrochemical techniques in the synthesis of this compound and its precursor, 7-methoxy-1H-indole. While direct electrochemical synthesis for these specific compounds is not extensively documented, analogous and relevant electrochemical methods for indole synthesis and bromination provide significant insights into potential synthetic strategies.

Electrochemical Synthesis of the Indole Core

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, and electrochemical methods have been developed to achieve this transformation under mild and environmentally benign conditions. irjmets.com These approaches often involve intramolecular cyclization reactions initiated by an electrochemical event.

One common strategy involves the anodic oxidation of aniline derivatives or N-aryl enamines to generate radical cations or other reactive intermediates that subsequently cyclize to form the indole ring. irjmets.com For instance, the electrochemical synthesis of indoles from 2-vinylanilines has been demonstrated. rsc.org This process typically involves an iodine-mediated reaction where the electrochemical oxidation of iodide generates molecular iodine, which then participates in the cyclization cascade. rsc.org

Another approach is the electrochemical reduction of o-nitrostyrenes, which follows a pathway reminiscent of the Batcho-Leimgruber indole synthesis. rsc.orgchim.it This method involves the reduction of the nitro group, leading to an intermediate that cyclizes to form the indole ring. chim.it The use of controlled potential electrolysis is crucial in these transformations to selectively reduce the desired functional group. chim.it

Recent advancements have also focused on divergent electrochemical strategies that allow for controlled synthesis of substituted indoles by fine-tuning reaction parameters such as the pKa of amide precursors. nih.gov These methods highlight the versatility of electrochemistry in constructing complex indole scaffolds. nih.gov

Electrochemical Bromination of Indoles

The direct C-H functionalization of the indole ring represents an efficient and atom-economical approach to introduce substituents. Electrochemical methods have been successfully applied to the regioselective halogenation of indoles, particularly at the electron-rich C3 position. lookchem.comsci-hub.se

A facile and sustainable electrochemical protocol for the C-H bromination of indoles has been developed, which obviates the need for transition metal catalysts and chemical oxidants. mdpi.comresearchgate.net This method typically employs a simple undivided cell with inexpensive graphite (B72142) electrodes. mdpi.comresearchgate.net The bromide source is often a simple salt like ammonium (B1175870) bromide (NH₄Br) or magnesium bromide (MgBr₂), which can also act as the supporting electrolyte. mdpi.commdpi.com

The proposed mechanism involves the anodic oxidation of the bromide ion (Br⁻) to a bromine radical (Br•) and subsequently to a bromine cation (Br⁺) or an equivalent electrophilic bromine species. mdpi.com This electrophile then attacks the C3 position of the indole ring, followed by deprotonation to yield the 3-bromoindole product. mdpi.com Cyclic voltammetry studies have been instrumental in elucidating these mechanistic pathways by identifying the oxidation potentials of the bromide ion and the indole substrate. mdpi.com

The scope of this electrochemical bromination has been shown to be broad, tolerating various functional groups on the indole ring. lookchem.comsci-hub.se While a specific example for 7-methoxy-1H-indole is not explicitly detailed in the reviewed literature, indoles bearing electron-donating groups are generally good substrates for this transformation. The methoxy group at the C7 position would be expected to be compatible with these reaction conditions.

The following table summarizes representative conditions for the electrochemical bromination of indole derivatives based on published findings.

EntrySubstrateHalogen SourceElectrolyteElectrodes (Anode/Cathode)SolventYield (%)Reference
1IndoleNH₄BrNH₄BrGraphite/GraphiteMeCNExcellent mdpi.comresearchgate.net
2IndoleMgBr₂MgBr₂Graphite/PlatinumMeCN/H₂Oup to 96 mdpi.com
3Indole DerivativesNaBrLiClO₄Platinum/PlatinumEtOHup to 92 mdpi.com
4Indole Derivatives(pseudo)halide saltsNoneNot SpecifiedNot SpecifiedModerate to Good lookchem.com

This table is a representation of typical conditions and yields reported in the literature for analogous reactions.

Chemical Reactivity and Derivatization of 3 Bromo 7 Methoxy 1h Indole

Reactions at the Bromine Atom (C3-Position)

The bromine atom at the C3 position is the primary site for the chemical derivatization of 3-Bromo-7-methoxy-1H-indole. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted indole (B1671886) derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to modify aryl halides. nih.gov In the context of this compound, these reactions provide a direct pathway to introduce aryl, alkenyl, and alkynyl substituents at the C3 position.

The Suzuki–Miyaura coupling is a widely employed method for the formation of C-C bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.govrsc.org This reaction is particularly valuable for the arylation and alkenylation of this compound. The general reaction involves the coupling of the bromoindole with an aryl or alkenyl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org

A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The selection of the base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and the solvent system (e.g., dioxane/water, DMF) are crucial for achieving high yields. nih.govrsc.org Microwave-assisted Suzuki–Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles.
Reactant 1Reactant 2CatalystBaseSolventYieldReference
3-Bromo-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O70% rsc.org
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhos--Good to excellent nih.gov

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgnih.govresearchgate.net This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). organic-chemistry.orgnih.gov

For this compound, the Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable intermediates in organic synthesis. The reaction conditions are generally mild, and a wide range of terminal alkynes can be used, including those with functional groups. organic-chemistry.orgmsu.edu The choice of palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and the copper(I) source, typically CuI, are important parameters for optimizing the reaction. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions.
Aryl HalideAlkyneCatalystCo-catalystBaseSolventYieldReference
Aryl/Vinyl HalidesTerminal AlkynesPalladium ComplexCopper(I) saltAmine-- organic-chemistry.org
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-PdCuIEt₃NTolueneGood nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. researchgate.netbeilstein-journals.orgcdnsciencepub.com This reaction allows for the introduction of alkenyl groups at the C3 position of this compound.

The reaction typically employs a palladium catalyst such as Pd(OAc)₂ or a palladacycle, often in the presence of a phosphine ligand. researchgate.netbeilstein-journals.org The base, for example, triethylamine or potassium carbonate, is crucial for the catalytic cycle. researchgate.netbeilstein-journals.org Ligandless Heck reactions have also been developed, which can be advantageous in terms of cost and simplicity. researchgate.netcdnsciencepub.com The choice of solvent can influence the reaction outcome, with polar aprotic solvents like DMF or NMP often being used. acs.org

Table 3: Examples of Heck Reactions with Bromoindoles.
Bromoindole DerivativeAlkeneCatalystBaseSolventYieldReference
3-Bromo-2-aminomethylindole-Pd(OAc)₂/PPh₃K₂CO₃DMF75-79% acs.org
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂/PPh₃TEA-Good to excellent beilstein-journals.org

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the reactivity of the C3-bromo substituent in 3-bromoindoles can be enhanced under certain conditions or with specific nucleophiles. The preparation of 3-aminoindoles, for instance, has been achieved through the nucleophilic substitution of 3-bromoindoles, although this method can be limited in scope and efficiency. nih.gov The reaction of 3-halogenated 2-CF₃-indoles with 4-methylthiophenol has been shown to be sensitive to the nature of the halogen and the base used, with cesium carbonate providing better selectivity for the substitution product. mdpi.com

Metal-Halogen Exchange Reactions for C3-Functionalization

Metal-halogen exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then react with various electrophiles. acs.orgnih.govtcnj.edu Treating this compound with a strong organometallic base, such as n-butyllithium or a Grignard reagent, can lead to the formation of a 3-lithiated or 3-magnesiated indole intermediate. acs.orgnih.govuni-muenchen.de This intermediate can then be trapped with a range of electrophiles to introduce a variety of functional groups at the C3 position.

This method provides a complementary approach to palladium-catalyzed cross-coupling reactions for the functionalization of the C3 position. For instance, quenching the organometallic intermediate with carbon dioxide would yield the corresponding 3-carboxylic acid. nih.gov The use of a combination of i-PrMgCl and n-BuLi has been reported as an effective method for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov

Reactions Involving the Methoxy (B1213986) Group (C7-Position)

The methoxy group at the C7 position is a key functional handle for modifying the benzenoid portion of the indole ring. Its primary reactivity involves cleavage of the ether bond or its influence on electrophilic substitution on the aromatic ring.

The C7-methoxy group, an aryl methyl ether, can be cleaved to unveil the corresponding phenol, 3-bromo-1H-indol-7-ol. This transformation is typically achieved under harsh, acidic conditions, most commonly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via an S_N_2 mechanism. The ether oxygen is first protonated by the strong acid, converting it into a good leaving group (a neutral methanol molecule). masterorganicchemistry.com The halide anion (e.g., Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered methyl carbon to displace the indolyl oxide and form a methyl halide. libretexts.orgmasterorganicchemistry.com The resulting phenoxide is subsequently protonated to yield the final phenol product. Due to the high energy barrier for S_N_1 or S_N_2 reactions at an sp²-hybridized carbon, the halide nucleophile does not attack the aryl carbon. masterorganicchemistry.com

Table 1: Ether Cleavage of this compound

ReactantReagentsConditionsProduct
This compoundHydroiodic Acid (HI) or Hydrobromic Acid (HBr)Heat3-Bromo-1H-indol-7-ol

Electrophilic aromatic substitution provides a pathway to further functionalize the benzene (B151609) ring of the indole core. In this compound, the C3 position is blocked, redirecting electrophiles to the benzenoid ring. The outcome of such reactions is governed by the directing effects of the C7-methoxy group and the fused pyrrole (B145914) ring. The methoxy group is a powerful activating, ortho, para-directing group. It therefore directs incoming electrophiles to the C6 (ortho) and C4 (para) positions. The indole nitrogen also directs substitution to these positions. Consequently, electrophilic attack is anticipated to occur preferentially at the C4 or C6 positions. The choice of electrophile and reaction conditions can influence the regioselectivity. For instance, electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile can introduce an additional bromine atom onto the ring. nih.gov

Table 2: Electrophilic Aromatic Substitution on this compound

Reaction TypeElectrophile/ReagentExpected Major Product(s)
BrominationN-Bromosuccinimide (NBS)3,4-Dibromo-7-methoxy-1H-indole and/or 3,6-Dibromo-7-methoxy-1H-indole
NitrationHNO₃ / H₂SO₄3-Bromo-7-methoxy-4-nitro-1H-indole and/or 3-Bromo-7-methoxy-6-nitro-1H-indole
CyanationN-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·OEt₂3-Bromo-4-cyano-7-methoxy-1H-indole and/or 3-Bromo-6-cyano-7-methoxy-1H-indole mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). For 3-Bromo-7-methoxy-1H-indole, one would expect to observe signals for the aromatic protons on the indole (B1671886) ring, a singlet for the methoxy (B1213986) group protons, and a signal for the N-H proton of the indole. The precise chemical shifts and coupling patterns would be diagnostic of the substituent positions.

Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for each of the nine carbon atoms, including the methoxy carbon. The chemical shifts would be influenced by the electronegativity of the attached bromine, nitrogen, and oxygen atoms.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, though less common, can be used to directly probe the electronic environment of the nitrogen atom within the indole ring. This would provide a specific chemical shift value characteristic of the heterocyclic amine in this particular substituted system.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds), which is critical for confirming the placement of the bromo and methoxy substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H stretch of the indole, C-H stretches of the aromatic ring and methoxy group, C-O stretching of the methoxy ether, and C=C stretching of the aromatic rings. The C-Br stretch would also be present but is typically found in the fingerprint region and can be harder to assign definitively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would also display a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Analysis of the fragmentation pattern could further support the proposed structure by showing the loss of specific fragments, such as the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For This compound , with the molecular formula C₉H₈BrNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a distinctive isotopic pattern for the molecular ion peak ([M]⁺) and related fragments, which is a key diagnostic feature in its mass spectrum.

While specific experimental HRMS data for this compound is not widely published, the calculated values provide a precise benchmark for its identification. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often yielding the protonated molecule [M+H]⁺.

Table 1: Calculated Exact Mass for this compound This table is based on theoretical calculations for the most abundant isotopes.

FormulaSpeciesCalculated m/z
C₉H₈⁷⁹BrNO[M]⁺224.97893
C₉H₈⁸¹BrNO[M]⁺226.97688
C₉H₉⁷⁹BrNO[M+H]⁺225.98671
C₉H₉⁸¹BrNO[M+H]⁺227.98466

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. Although a specific crystal structure for This compound is not publicly documented, analysis of closely related substituted indole structures allows for a detailed and accurate prediction of its key structural features.

The geometry of the indole ring is well-established. In related structures, the indole ring system is typically found to be essentially planar. iucr.org For instance, in a series of 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the maximum deviation from the mean plane of the indole system was as small as 0.0393 Å. iucr.org The bond lengths and angles within the indole core of This compound are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms, with minor deviations caused by the electronic effects of the bromo and methoxy substituents. The C-Br bond length would be a key parameter, as would the C-O bond of the methoxy group and the angles around the substituted benzene (B151609) ring. In the crystal structure of a related compound, 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, the C2-C3 bond length in the indole moiety was reported as 1.382(10) Å. mdpi.com

Table 2: Expected Bond Parameters in this compound based on Analogous Structures Values are generalized from similar reported crystal structures and serve as predictive data.

ParameterAtom Pair/TripletExpected Value
Bond LengthC-Br~1.90 Å
Bond LengthC-O (methoxy)~1.37 Å
Bond LengthO-CH₃ (methoxy)~1.43 Å
Bond AngleC2-C3-Br~126°
Bond AngleC6-C7-O~120°

Molecular Conformation and Planarity

The fused bicyclic indole core of This compound is expected to be highly planar. iucr.org The primary conformational flexibility arises from the orientation of the methoxy group relative to the indole ring. Typically, the methyl group of a methoxy substituent on an aromatic ring will orient itself to minimize steric hindrance, often lying close to the plane of the ring. In the crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, the indole ring systems were found to be essentially planar. sigmaaldrich.com This planarity is crucial as it facilitates the intermolecular interactions that define the crystal packing.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For This compound , several key interactions are anticipated to dictate its crystal packing. The indole N-H group is a hydrogen bond donor and can form strong N-H···O bonds with the oxygen atom of the methoxy group of a neighboring molecule, potentially leading to the formation of chains or dimers. smolecule.com

Furthermore, the electron-rich indole ring system is capable of engaging in π-π stacking interactions, where parallel rings align to stabilize the structure. shachemlin.com In related bromo-indole derivatives, these interactions, along with weaker C-H···π bonds, have been shown to generate columns and layered patterns in the crystal. iucr.org The bromine atom can also participate in halogen bonding (Br···O or Br···Br contacts), which are directional interactions that can significantly influence the supramolecular assembly. shachemlin.com In the crystal structure of one 7-acetamido-2-aryl-5-bromoindole derivative, halogen bonds involving bromine were observed to form 6-membered rings. shachemlin.com

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure. The chromophore in This compound is the indole ring system itself, which gives rise to characteristic π-π* electronic transitions.

Table 3: Predicted UV-Visible Absorption Properties for this compound This table presents expected values based on the known effects of substituents on the indole chromophore.

PropertyExpected ObservationRationale
Absorption Maxima (λmax)~300 - 380 nmπ-π* transitions of the indole core, influenced by auxochromic and bathochromic effects of substituents.
Molar Absorptivity (ε)Moderate to HighAllowed π-π* transitions typically have high molar absorptivity coefficients.
Electronic Transitionsπ → π*Primary transitions associated with the aromatic indole system.

Computational and Theoretical Investigations of 3 Bromo 7 Methoxy 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for predicting the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance between accuracy and computational cost. For 3-Bromo-7-methoxy-1H-indole, DFT calculations are instrumental in understanding its fundamental chemical nature. Standard functionals, such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed for such investigations, providing reliable predictions of geometry, vibrational modes, and electronic properties. researchgate.netnih.gov

Geometry Optimization and Energetic Stability

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy of the molecule. The resulting optimized structure corresponds to a minimum on the potential energy surface. nih.gov For indole (B1671886) derivatives, the planarity of the bicyclic ring system is a key feature, although substituents can introduce minor deviations.

The energetic stability of the optimized structure can be evaluated through its total energy. While the absolute energy value itself is less informative, comparisons with other isomers or conformers can reveal the most stable form. For instance, in related substituted indoles, DFT calculations have been used to determine the most stable conformer by comparing their total energies. rdd.edu.iq The stability of the molecule is also reflected in its thermodynamic parameters, which can be calculated from the vibrational frequencies.

ParameterDescriptionTypical Calculated Value Range for Substituted Indoles (Å or °)
C-C (benzene ring)Bond lengths within the benzene (B151609) portion of the indole ring.1.39 - 1.42
C-C (pyrrole ring)Bond lengths within the pyrrole (B145914) portion of the indole ring.1.37 - 1.45
C-NBond lengths involving the nitrogen atom in the pyrrole ring.1.37 - 1.40
C-BrBond length of the carbon-bromine bond at the 3-position.~1.90
C-O (methoxy)Bond length of the carbon-oxygen bond of the methoxy (B1213986) group.~1.36
Ring AnglesInternal angles of the fused ring system.106 - 132

Note: The values presented are typical ranges for substituted indoles based on computational studies of related molecules and are intended to be illustrative for this compound.

Vibrational Frequency Analysis (FT-IR Simulations)

Following geometry optimization, a vibrational frequency analysis is performed to ensure that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to simulate the infrared (IR) spectrum. rjpbcs.comresearchgate.net This analysis calculates the harmonic vibrational frequencies corresponding to the different modes of motion of the atoms. These calculated frequencies can be compared with experimental Fourier-transform infrared (FT-IR) spectra for validation of the computational method. researchgate.netcore.ac.uk

For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching and bending, C-C and C-N ring stretching, and vibrations associated with the C-Br and C-O-C of the methoxy group. The calculated IR spectrum provides a theoretical fingerprint of the molecule that can aid in its experimental identification. researchgate.net

Vibrational ModeDescriptionTypical Calculated Wavenumber Range (cm⁻¹)
N-H StretchStretching of the nitrogen-hydrogen bond in the pyrrole ring.3400 - 3500
Aromatic C-H StretchStretching of carbon-hydrogen bonds on the benzene ring.3000 - 3100
Aliphatic C-H Stretch (methoxy)Stretching of carbon-hydrogen bonds in the methyl group of the methoxy substituent.2900 - 3000
C=C Ring StretchStretching of carbon-carbon double bonds within the aromatic system.1500 - 1620
C-N Ring StretchStretching of carbon-nitrogen bonds within the pyrrole ring.1300 - 1400
C-O Stretch (methoxy)Stretching of the carbon-oxygen bond of the methoxy group.1000 - 1100
C-Br StretchStretching of the carbon-bromine bond.500 - 650

Note: The wavenumbers are illustrative and based on typical values for substituted indoles from computational studies. Experimental values may differ due to solvent effects and anharmonicity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. acs.orgnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-donating methoxy group and the electron-withdrawing bromine atom are expected to significantly influence the energies and distributions of these orbitals. rsc.org

ParameterDescriptionIllustrative Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 to -1.5
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ELUMO - EHOMO).4.0 to 5.0

Note: These values are estimations for a substituted indole like this compound, based on data from related compounds. The HOMO is expected to be localized primarily on the indole ring, particularly the pyrrole moiety, while the LUMO may have significant contributions from the C-Br bond and the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comrsc.org

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and potentially on the benzene ring due to the methoxy group's electron-donating effect. researchgate.net The region around the hydrogen atom of the N-H group would exhibit a positive potential. The bromine atom, being electronegative, will also influence the local electrostatic potential. This map provides a valuable tool for predicting the sites of intermolecular interactions and chemical reactions. nih.gov

Global Chemical Reactivity Descriptors

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates lower reactivity. acs.org

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability and higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors for this compound can be calculated using the following equations based on Koopmans' theorem:

I (Ionization Potential) ≈ -EHOMO

A (Electron Affinity) ≈ -ELUMO

χ = (I + A) / 2

η = (I - A) / 2

S = 1 / η

ω = χ² / (2η)

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Electron-attracting tendency.
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer.
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity.
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons.

Quantum Chemical Calculations of Electronic Properties

Beyond the DFT methods mentioned above, other quantum chemical calculations can provide deeper insights into the electronic properties of this compound. These can include calculations of the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with electric fields and its potential in nonlinear optics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. This technique allows for the exploration of the conformational landscape of a molecule by simulating the atomic motions based on a given force field. For a molecule like this compound, MD simulations can provide valuable insights into its flexibility, preferred shapes (conformations), and the energetic barriers between different conformational states.

While specific molecular dynamics simulation studies on this compound are not extensively available in the public domain, the principles of the technique can be applied to understand its likely conformational preferences. An MD simulation would typically involve defining the molecule's initial geometry, placing it in a simulated environment (such as a solvent box), and then calculating the forces between atoms and their subsequent movements over a set period.

The primary goal of such a simulation for this compound would be to analyze the rotational freedom around its single bonds. The key dihedral angles to monitor would be those associated with the methoxy group at the 7-position. The rotation around the C7-O bond would determine the orientation of the methyl group relative to the indole ring. By tracking these dihedral angles over the simulation time, a conformational map can be generated, highlighting the most stable (low-energy) conformations.

The results of such an analysis would likely reveal the most populated conformational states, providing a picture of the molecule's shape in a dynamic state. This information is crucial for understanding how the molecule might interact with biological targets or how it packs in a crystal lattice. The simulation would also reveal the energy barriers for transition between different conformations, indicating the molecule's rigidity or flexibility.

Self Correction: Ensuring This Section Strictly Avoids Any Clinical or Human Trial Language.

Exploration of Molecular Targets and Pathways In Vitro

The indole (B1671886) scaffold is a recognized motif in the design of protein kinase inhibitors. nih.gov Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a target in neurodegenerative disease research. Various halogenated and substituted indole derivatives have been developed as inhibitors of DYRK1A. nih.govdntb.gov.uamdpi.com These compounds typically function as ATP-competitive inhibitors, where the indole nitrogen and adjacent ring system form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The specific substitutions on the indole ring, such as bromine and methoxy (B1213986) groups, are crucial for modulating potency and selectivity against related kinases. acs.org

Glutathione S-transferases (GSTs) are detoxification enzymes that are often overexpressed in cancer cells, contributing to drug resistance. nih.govmdpi.com Indole derivatives have been investigated as inhibitors of this enzyme family. For instance, studies on various indole compounds have demonstrated their ability to inhibit GST activity in vitro, with IC₅₀ values ranging from micromolar to millimolar concentrations. nih.govbohrium.com The inhibitory potential of these compounds suggests that the indole core could be a valuable scaffold for designing agents that modulate GST activity.

The cysteinyl leukotriene receptor 1 (CysLT1) is a G-protein coupled receptor involved in the inflammatory pathways of asthma and allergic rhinitis. nih.gov Zafirlukast, an approved asthma medication, is an indole-based selective antagonist of the CysLT1 receptor. nih.govwikipedia.org This demonstrates that the indole framework can be effectively incorporated into structures designed to bind with high affinity and specificity to cell surface receptors, blocking the downstream signaling of endogenous ligands like leukotrienes. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies In Vitro

The introduction of bromine atoms into a molecular scaffold can significantly impact its biological activity. In studies of brominated indoles isolated from marine molluscs, the position of the bromine atom on the indole ring was found to be critical for anti-inflammatory activity. nih.govmonash.edu For example, in assays measuring the inhibition of nitric oxide (NO), TNFα, and PGE2, mono-brominated indoles were more active than their non-brominated counterparts. nih.govmonash.edunih.gov Specifically, the activity was dependent on the bromine's position, with a general trend observed for brominated isatins of 5-Br > 6-Br > 7-Br, highlighting the importance of halogen placement for target interaction. nih.govmonash.edu

The position and number of methoxy groups on an aromatic ring can profoundly influence biological activity by altering the molecule's electronic properties, conformation, and ability to form hydrogen bonds. thedelocalizedchemist.com In SAR studies of indole-based HIV-1 fusion inhibitors, the substitution pattern on an associated phenyl ring was explored. While a single methoxy substitution had little effect on activity, a 3,5-dimethoxy substitution led to a slight decrease in biological potency. nih.govacs.org In other studies on antimitotic agents, N-methyl-5,6,7-trimethoxyindoles displayed potent antiproliferative activities in the nanomolar range, indicating that multiple methoxy groups can be highly beneficial for activity against certain targets like tubulin. nih.gov The methoxy group's position can also alter the relative energies of conformers, which in turn affects how the molecule fits into a biological target's binding site. thedelocalizedchemist.commdpi.com

In Vitro Cellular Mechanism Investigations (Excluding Cytotoxicity as a direct "treatment" outcome)

Certain substituted indole derivatives have been shown to inhibit the proliferation of various tumor cell lines in vitro. For example, the indole derivative 3-(2-bromoethyl)-indole inhibited the growth of SW480 and HCT116 colon cancer cells and reduced the levels of cell cycle regulatory proteins like cyclin D1 and A. researchgate.net Other synthetic 6,7-annulated-4-substituted indole compounds were found to inhibit the proliferation of human HL-60 tumor cells by disrupting mitosis and blocking cytokinesis. nih.gov Some of these compounds were shown to inhibit the polymerization of tubulin, a key process in cell division. nih.gov

The indole nucleus is a feature of many compounds with antimicrobial properties. researchgate.net Derivatives incorporating indole have been evaluated against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.net The mechanism of action for some coumarin-based antimicrobials, which share heterocyclic features with indoles, is suggested to be the targeting of bacterial DNA gyrase. nih.gov

Molecular Docking Studies of Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used in drug design to understand how a ligand, such as an indole derivative, might interact with the active site of a biological target like an enzyme or receptor. researchgate.netpcbiochemres.com

Docking studies on various indole derivatives have provided insights into their binding modes. For example, studies on indole–furanone tubulin inhibitors have elucidated key interactions within the colchicine binding site of tubulin. acs.org These interactions often involve hydrogen bonds with specific amino acid residues (e.g., αN101, αT179) and hydrophobic interactions. acs.org Similarly, docking studies of coumarin derivatives, which also feature a bicyclic heterocyclic system, have been used to predict binding affinities to targets like acetylcholinesterase and VEGFR-2. nih.govpcbiochemres.com Such studies reveal that interactions like hydrogen bonds and pi-stacking are crucial for stable binding. frontiersin.org

Applications in Chemical and Material Sciences

3-Bromo-7-methoxy-1H-indole as a Versatile Synthetic Building Block

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. chim.it The presence of both a bromo and a methoxy (B1213986) substituent on the this compound core provides chemists with dual functional handles to manipulate and elaborate the structure, making it a highly sought-after building block.

The reactivity of the C-Br bond at the 3-position allows this compound to serve as an excellent precursor for a wide array of other heterocyclic compounds. This position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in modern organic synthesis. These reactions enable the direct attachment of new carbon-based or heteroatom-based fragments to the indole core.

For instance, the bromine atom can be readily displaced or used to initiate cyclization reactions to form fused heterocyclic systems. Methoxy-activated indoles are known to be key starting materials in the construction of more complex structures like bis-indolyl alkaloids and macrocycles. chim.itacs.org The electron-donating nature of the 7-methoxy group enhances the nucleophilicity of the indole ring, influencing the regioselectivity of subsequent reactions and facilitating the synthesis of specifically substituted derivatives. chim.it

One common strategy involves the conversion of the 3-bromo substituent into an organometallic species via lithium-halogen exchange. This lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups, which can subsequently be used to build new heterocyclic rings. orgsyn.org This approach has been utilized in the synthesis of diverse indole derivatives, including those with fused pyrazole, triazole, or imidazole moieties. clockss.org

Reaction TypeReagents/CatalystResulting Structure TypePotential Application
Suzuki CouplingAryl/Heteroaryl Boronic Acid, Pd Catalyst3-Aryl/Heteroaryl-7-methoxy-1H-indolesPharmaceutical Scaffolds
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts3-Alkynyl-7-methoxy-1H-indolesElectronic Materials, Dyes
Buchwald-Hartwig AminationAmine, Pd Catalyst3-Amino-7-methoxy-1H-indolesBioactive Molecules
Lithium-Halogen ExchangeOrganolithium Reagent (e.g., t-BuLi)3-Lithio-7-methoxy-1H-indoleVersatile Intermediate

Beyond the synthesis of simple heterocycles, this compound is a valuable intermediate in the multi-step total synthesis of complex natural products and other intricate molecular architectures. proquest.com Many biologically active alkaloids and pharmaceuticals contain a substituted indole core, and building blocks like this compound provide an efficient entry point into these complex structures.

The strategic placement of the bromo and methoxy groups allows for programmed, sequential modifications. For example, the bromo group can be used for an initial coupling reaction, after which the N-H of the indole can be protected or functionalized, followed by further modifications guided by the activating effect of the methoxy group. This level of control is crucial in the assembly of molecules with multiple stereocenters and complex ring systems. Research on related bromo-indole compounds has demonstrated their role as key intermediates in the synthesis of novel organic salts and 2,3-disubstituted indolines through reactions with various nucleophiles. mdpi.com

Integration into Novel Material Systems

The electronic properties of the indole ring system make it an attractive component for the development of new functional materials. The ability to tune these properties through substitution allows for the rational design of materials with specific optical, electronic, or sensory capabilities.

Substituted indoles are being explored as building blocks for organic semiconductors. Research on related structures, such as methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, has highlighted their potential as precursors for organic electronic materials. chim.it The this compound scaffold is similarly promising. The bromine atom provides a reactive site for polymerization reactions or for grafting the indole unit onto a polymer backbone. The methoxy group, by modulating the HOMO-LUMO energy levels of the indole system, can influence the charge transport properties of the resulting material. The synthesis of conjugated polymers incorporating the 7-methoxyindole (B1360046) unit could lead to new materials for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

The indole nucleus is a chromophore, and its absorption and emission properties can be finely tuned by substituents. While direct application of this compound as a dye is not prominent, its role as a synthetic intermediate is critical. The 3-bromo position is ideal for extending the π-conjugated system of the indole core, a key strategy in the design of organic dyes.

Through Sonogashira coupling reactions, various arylalkynyl groups can be introduced at the C-3 position. This extension of conjugation typically leads to a significant red-shift in the absorption and emission spectra, allowing for the creation of dyes that absorb and emit at longer wavelengths. nih.gov This strategy is widely used in developing sensitizers for dye-sensitized solar cells (DSSCs) and fluorescent probes for bio-imaging. The 7-methoxy group acts as an ancillary electron-donating group, which can further enhance the intramolecular charge transfer (ICT) character of the dye, often leading to improved performance. nih.gov

Modification StrategyReactionEffect on PropertiesPotential Application
Extend π-ConjugationSonogashira CouplingRed-shifts absorption/emission spectraDye-Sensitized Solar Cells (DSSCs)
Introduce Donor-Acceptor StructureCoupling with Electron-Accepting GroupEnhances Intramolecular Charge Transfer (ICT)Non-linear Optics, Fluorescent Probes
PolymerizationCross-Coupling PolymerizationForms conjugated polymersOrganic Electronics, Pigments

Indole derivatives are frequently used in the design of fluorescent chemosensors due to their inherent fluorescence, which can be quenched or enhanced upon binding to a specific analyte. Methoxy-activated indoles have been noted for their presence in chemosensor systems. chim.it The this compound scaffold provides a platform for creating selective sensors.

The design of a chemosensor often involves linking the fluorophore (the indole core) to a specific recognition unit or receptor. The 3-bromo position is an ideal attachment point for such a receptor via cross-coupling chemistry. The electronic properties of the sensor can be fine-tuned by the 7-methoxy group to optimize the fluorescence quantum yield and the response to the target analyte. For example, a receptor for a specific metal ion could be attached at the C-3 position. Upon binding of the metal ion, a conformational change or an electronic perturbation could alter the fluorescence of the 7-methoxyindole core, providing a detectable signal.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Bromo-7-methoxy-1H-indole and its derivatives is a primary focus for future research. While classical methods like the Fischer and Gassman indole (B1671886) syntheses have been foundational, they often suffer from limitations such as harsh reaction conditions and the need for pre-functionalized starting materials. luc.edu Modern synthetic chemistry is moving towards more sustainable and atom-economical approaches.

Future efforts will likely concentrate on:

Greener Synthesis: The development of eco-friendly methods, such as those utilizing biodegradable catalysts and solvent-free conditions, is a key objective. For instance, the use of bioglycerol-based carbon sulfonic acid catalysts has shown promise in the synthesis of bis-indolylmethanes. nih.gov Exploring similar green methodologies for the synthesis of this compound could significantly reduce the environmental impact.

One-Pot Reactions: Designing multi-component reactions where several bonds are formed in a single operation will improve efficiency and reduce waste. nih.govnih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive avenue for the industrial production of this indole derivative.

Synthetic StrategyKey AdvantagesRelevant Research Areas
Green Synthesis Reduced environmental impact, use of renewable resources.Biodegradable catalysts, solvent-free reactions. nih.gov
One-Pot Reactions Increased efficiency, reduced waste and purification steps.Multi-component reactions, tandem catalysis. nih.govnih.gov
Flow Chemistry Enhanced safety, scalability, and process control.Microreactor technology, continuous processing.

Exploration of Underexplored Reactivity Profiles

The bromine atom at the C3-position and the methoxy (B1213986) group at the C7-position impart a unique reactivity to the indole core. While the C3-bromo substituent is a well-established handle for cross-coupling reactions, there are still underexplored facets of its reactivity.

Future investigations should aim to:

Investigate Novel Coupling Partners: Expanding the scope of cross-coupling reactions beyond standard boronic acids (Suzuki coupling) and alkynes (Sonogashira coupling) could lead to the synthesis of novel and structurally diverse indole derivatives.

Explore C-H Activation: Direct functionalization of the indole ring through C-H activation is a powerful and atom-economical strategy. nih.gov Investigating the regioselectivity of C-H activation on the this compound scaffold could open up new avenues for derivatization.

Study the Influence of the Methoxy Group: The electron-donating methoxy group at the C7-position influences the reactivity of the entire indole system. A systematic study of its electronic and steric effects on various reactions would provide valuable insights for reaction design. chim.it

Advanced Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their three-dimensional structures becomes paramount.

Future research will rely heavily on:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments are indispensable for elucidating the connectivity and spatial arrangement of atoms in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. nih.gov

TechniqueInformation ProvidedApplication in Indole Chemistry
X-ray Crystallography Precise 3D molecular structure, bond lengths, and angles. researchgate.netnih.govnih.goviucr.orgConfirmation of stereochemistry, analysis of crystal packing. iosrjournals.org
Advanced NMR Connectivity of atoms, spatial relationships.Structure elucidation of complex derivatives in solution.
HRMS Exact molecular weight and elemental composition. nih.govConfirmation of product identity.

Deeper Computational Modeling of Reaction Pathways and Molecular Properties

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity and molecular properties. researchgate.net Future research on this compound will increasingly leverage computational modeling to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the factors that control regioselectivity and stereoselectivity. nih.gov

Predict Molecular Properties: Computational methods can predict a wide range of properties, including electronic structure, spectroscopic data (NMR, IR, UV-Vis), and reactivity indices. researchgate.net This information can guide experimental design and help in the interpretation of experimental results.

Model Intermolecular Interactions: Understanding how derivatives of this compound interact with biological targets or other molecules is crucial for designing new drugs and materials. iosrjournals.org Molecular docking and molecular dynamics simulations can provide valuable insights into these interactions. mdpi.com

Design of New Chemical Entities with Targeted In Vitro Molecular Interactions

The indole nucleus is a privileged scaffold in drug discovery, and this compound serves as an excellent starting point for the design of new bioactive molecules. mdpi.comsci-hub.seresearchgate.net Future research will focus on the rational design of new chemical entities with specific biological targets in mind.

Key areas of interest include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their biological activity can help to identify the key structural features required for a desired therapeutic effect. nih.govacs.orgsci-hub.se

Target-Based Drug Design: Using the known three-dimensional structure of a biological target (e.g., an enzyme or a receptor), computational methods can be used to design molecules that are predicted to bind with high affinity and selectivity.

Development of Novel Therapeutic Agents: Indole derivatives have shown promise in a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. mdpi.comsci-hub.se Future research will aim to develop new drug candidates based on the this compound scaffold for the treatment of these and other diseases.

By embracing these future research directions, the scientific community can continue to build upon the foundation of knowledge surrounding this compound, paving the way for the discovery of new synthetic methods, a deeper understanding of its chemical nature, and the development of innovative molecules with significant societal impact.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-7-methoxy-1H-indole derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer : The CuAAC reaction is optimized using PEG-400:DMF (1:1) as a solvent system, CuI as a catalyst, and room-temperature stirring for 12–24 hours. Post-reaction, extraction with ethyl acetate and purification via column chromatography (gradient elution with EtOAc/hexanes, 70:30 to 100% EtOAc) yields pure derivatives. Monitoring reaction progress with TLC and confirming purity via 1^1H/13^13C NMR and HRMS is critical .

Q. How can column chromatography be effectively employed to purify this compound derivatives?

  • Methodological Answer : Use silica gel column chromatography with a stepwise gradient of EtOAc/hexanes (e.g., 30% to 100% EtOAc). Pre-adsorption of the crude product onto silica gel improves separation efficiency. For polar derivatives, increasing the polarity gradually prevents band broadening. Post-purification, residual solvents (e.g., DMF) are removed via vacuum drying at 90°C .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • TLC : Monitor reaction progress and purity using 70:30 EtOAc/hexanes (Rf ~0.22).
  • NMR : Analyze 1^1H (δ 6.80–7.23 ppm for aromatic protons) and 13^13C NMR (δ 110–146 ppm for indole carbons) to confirm substitution patterns.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 397.0653) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR, HRMS) in structural elucidation of brominated indoles?

  • Methodological Answer :

  • Cross-validation : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (DFT or machine learning models).
  • Isotopic patterns : Analyze HRMS isotopic clusters (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br ratio) to confirm molecular composition.
  • 2D NMR : Use COSY and HMBC to resolve ambiguous coupling or quaternary carbon assignments .

Q. What strategies resolve challenges in crystallographic refinement of this compound derivatives, particularly with twinned or low-resolution data?

  • Methodological Answer :

  • SHELXL : Apply TWIN/BASF commands for twinned data and use restraints for thermal parameters in low-resolution datasets.
  • OLEX2 integration : Visualize residual electron density peaks to identify disordered solvent molecules or counterions.
  • Validation tools : Use R1, wR2, and GooF metrics to assess refinement quality .

Q. How can regioselective bromination be optimized in indole derivatives to achieve specific substitution patterns (e.g., 3-bromo vs. 5-bromo)?

  • Methodological Answer :

  • Directing groups : Introduce electron-donating groups (e.g., methoxy at C7) to direct electrophilic bromination to C3.
  • Catalytic systems : Use Lewis acids (e.g., FeCl3) or iodine-based catalysts to enhance selectivity.
  • Kinetic control : Employ low temperatures (-20°C) and stoichiometric bromine to favor kinetic products .

Q. What methodological approaches are recommended for designing this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents at C3 (e.g., triazole, alkyl chains) and assess bioactivity via in vitro assays (e.g., enzyme inhibition).
  • Computational docking : Predict binding affinities to target proteins (e.g., cannabinoid receptors) using AutoDock Vina.
  • Solubility optimization : Introduce hydrophilic groups (e.g., hydroxypropyl) while maintaining lipophilic balance for membrane permeability .

Q. How should researchers mitigate safety risks when handling brominated indoles like this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure.
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal in designated halogenated waste containers.
  • Emergency protocols : For spills, use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.